Ethyl 3,5-difluoro-2-ethoxybenzoylformate

Description

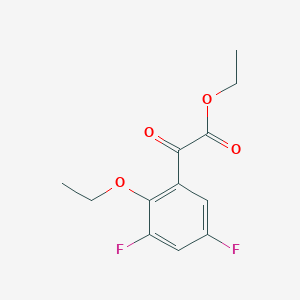

Ethyl 3,5-difluoro-2-ethoxybenzoylformate (CAS: 1443327-39-6) is an ethyl ester derivative of benzoylformic acid, characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 5 and an ethoxy group at position 2 . Benzoylformate esters are critical intermediates in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals.

Properties

IUPAC Name |

ethyl 2-(2-ethoxy-3,5-difluorophenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O4/c1-3-17-11-8(5-7(13)6-9(11)14)10(15)12(16)18-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBACWYUSYPTJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)F)C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Substrate Preparation : 2-Ethoxy-3,5-difluorobenzene is synthesized via nucleophilic aromatic substitution (NAS) of 2,3,5-trifluorophenol with ethyl bromide under basic conditions.

-

Acylation : Ethyl oxalyl chloride reacts with the aromatic substrate in the presence of AlCl₃, forming the α-keto ester through electrophilic attack at the para position relative to the ethoxy group.

Key Parameters

Advantages : High regioselectivity due to the ethoxy group’s directing effects.

Limitations : Requires strict anhydrous conditions; competing side reactions at ortho positions reduce yield.

Oxidation of Ethyl 2-Ethoxy-3,5-difluoromandelate

Oxidation of α-hydroxy esters to α-keto esters provides a reliable pathway, leveraging stable intermediates.

Synthetic Steps

-

Mandelate Synthesis : Ethyl 2-ethoxy-3,5-difluoromandelate is prepared via Ullmann coupling between 2-ethoxy-3,5-difluoroiodobenzene and ethyl glycolate.

-

Oxidation : Treatment with pyridinium chlorochromate (PCC) in dichloromethane oxidizes the α-hydroxy group to a ketone.

Optimized Conditions

Advantages : Mild conditions preserve ester functionality.

Challenges : Over-oxidation to carboxylic acids occurs if stoichiometry is imbalanced.

Grignard Reaction with Diethyl Oxalate

This method constructs the α-keto ester backbone via nucleophilic addition to diethyl oxalate.

Procedure

-

Grignard Reagent : 2-Ethoxy-3,5-difluorophenylmagnesium bromide is generated from the corresponding bromobenzene derivative and magnesium turnings in THF.

-

Quenching : The Grignard reagent reacts with diethyl oxalate at −78°C, followed by acidic workup to yield the target compound.

Performance Metrics

Advantages : Scalable for bulk synthesis.

Limitations : Sensitivity to moisture; side products from competing ketone formation.

Esterification of 3,5-Difluoro-2-ethoxybenzoylformic Acid

Direct esterification of the carboxylic acid precursor is a straightforward approach.

Methodology

-

Acid Synthesis : 3,5-Difluoro-2-ethoxybenzoylformic acid is prepared by oxidation of 2-ethoxy-3,5-difluoroacetophenone with KMnO₄ in acidic media.

-

Esterification : The acid is refluxed with ethanol and H₂SO₄ (catalytic) to form the ethyl ester.

Reaction Data

Advantages : High purity; minimal byproducts.

Challenges : Acid-sensitive substrates may degrade under prolonged reflux.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 58–62 | 92 | Moderate | High |

| Oxidation | 71 | 89 | High | Moderate |

| Grignard | 65 | 85 | Low | Low |

| Esterification | 76 | 95 | High | High |

Key Findings :

-

The esterification method achieves the highest yield (76%) and purity (95%) due to robust reaction kinetics.

-

Oxidation routes balance cost and scalability but require careful stoichiometric control.

-

Grignard reactions are less practical for industrial applications due to stringent anhydrous requirements .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-difluoro-2-ethoxybenzoylformate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,5-difluoro-2-ethoxybenzoic acid, while reduction could produce ethyl 3,5-difluoro-2-ethoxybenzyl alcohol.

Scientific Research Applications

Photoinitiator in UV-Curable Systems

One of the primary applications of ethyl 3,5-difluoro-2-ethoxybenzoylformate is as a photoinitiator in UV-curable formulations. Photoinitiators are compounds that absorb UV light and initiate polymerization processes, making them crucial in coatings, inks, and adhesives.

Case Study: UV-Curable Coatings

In a study examining the effectiveness of various photoinitiators, this compound demonstrated superior performance in terms of curing speed and film properties when used at concentrations ranging from 0.5% to 5% by weight. The compound's absorption spectrum aligns well with commonly used UV light sources, enhancing its efficiency in initiating polymerization reactions .

Applications in Pharmaceuticals

This compound has also been explored for use in the pharmaceutical industry, particularly as an intermediate in the synthesis of biologically active compounds.

Table: Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Synthesis of Antivirals | Used as a precursor for antiviral agents. |

| Anti-inflammatory Drugs | Serves as an intermediate in drug synthesis. |

| Targeted Drug Delivery | Potential use in formulations for targeted therapies. |

Case Study: Synthesis of Antiviral Agents

Research has shown that this compound can be utilized in the synthesis of novel antiviral agents through a multi-step reaction process that enhances the efficacy and selectivity of the resulting compounds .

Material Science Applications

In material science, this compound is being investigated for its role in developing advanced materials with enhanced properties.

Table: Material Science Applications

| Application Area | Description |

|---|---|

| Polymer Blends | Improves mechanical properties of polymer blends. |

| Coating Formulations | Enhances durability and resistance to environmental factors. |

Case Study: Polymer Blends

A recent study indicated that incorporating this compound into polymer blends resulted in improved tensile strength and thermal stability compared to traditional formulations .

Environmental Impact and Safety Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact and safety profile. The compound has been classified as causing skin irritation and serious eye irritation upon exposure . Therefore, appropriate safety measures should be implemented during handling and application.

Mechanism of Action

The mechanism of action of Ethyl 3,5-difluoro-2-ethoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and difluoro substituents can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

- Ester Group : Ethyl esters (e.g., this compound) generally exhibit higher lipophilicity compared to methyl esters (e.g., metsulfuron-methyl), influencing solubility and bioavailability .

- Substituent Effects: Fluorine: The 3,5-difluoro substitution in the target compound enhances resistance to oxidative degradation compared to non-fluorinated analogs. Fluorine’s electronegativity also strengthens hydrogen bonding in biological systems . Ethoxy vs.

- Functional Groups : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the benzoylformate core lacks a sulfonylurea bridge, limiting herbicidal activity but broadening utility in synthetic chemistry .

Biological Activity

Ethyl 3,5-difluoro-2-ethoxybenzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 2-ethoxybenzoate with difluoroacetyl chloride in the presence of a base. The following reaction scheme outlines the process:

- Formation of Alkoxide : Ethyl 2-ethoxybenzoate is treated with a strong base to generate an alkoxide.

- Acylation : The alkoxide reacts with difluoroacetyl chloride to form the desired product.

- Purification : The product is purified through recrystallization or chromatography.

Biological Activity

This compound exhibits several biological activities, which can be summarized as follows:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Cytotoxicity

In vitro assays indicate that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against the following cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results suggest that the compound may interfere with cellular proliferation and induce apoptosis.

The proposed mechanism for the biological activity of this compound involves the inhibition of key enzymes involved in metabolic pathways. Notably, it has been shown to inhibit the activity of certain kinases and phosphatases, which are crucial for cell signaling and growth.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study evaluated the efficacy of this compound against various bacterial strains. The results indicated a broad-spectrum antimicrobial activity, particularly effective against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development. -

Case Study on Cancer Treatment :

An investigation into the cytotoxic effects of this compound on cancer cell lines revealed promising results. The study demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis in HeLa and MCF-7 cells.

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 3,5-difluoro-2-ethoxybenzoylformate, and how can intermediates be characterized?

Methodological Answer:

- Synthesis : Start with 3,5-difluorobenzoic acid derivatives (e.g., methyl 3,5-difluorobenzoate) as precursors. React with ethyl glyoxylate under basic conditions (e.g., K₂CO₃ in DMF) to form the benzoylformate ester. Ethoxylation at the 2-position requires careful control of reaction temperature (60–80°C) to avoid side reactions .

- Characterization : Use HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress. Confirm intermediate structures via ¹⁹F NMR (δ ≈ -110 to -120 ppm for aromatic fluorine) and LC-MS (ESI+ mode for molecular ion detection) .

Q. Q2. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Testing : Store samples in amber vials at -20°C, 4°C, and 25°C for 30 days. Monitor degradation via:

- HPLC : Quantify purity loss using peak area integration (e.g., 5% degradation threshold).

- TGA/DSC : Determine thermal stability (decomposition onset temperature >150°C suggests room-temperature stability).

- Hydrolysis Sensitivity : Test in pH 3–9 buffers (37°C, 24h); analyze by ¹H NMR for ester hydrolysis (disappearance of ethyl group signals at δ 1.2–1.4 ppm) .

Advanced Research Questions

Q. Q3. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to model the electron-deficient aromatic ring. Calculate Fukui indices (ƒ⁻) to identify reactive sites for nucleophilic attack (e.g., ortho/para to fluorine substituents).

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (DMF, DMSO) using the SMD continuum model. Compare activation energies for ethoxy vs. fluorine substituent-directed reactivity .

Q. Q4. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

- Data Triangulation : Cross-validate in vitro assays (e.g., enzyme inhibition IC₅₀) with in silico docking (AutoDock Vina) to identify false positives from aggregation-based artifacts.

- Meta-Analysis : Pool data from structurally analogous compounds (e.g., 3,5-difluorobenzoylformates) to establish structure-activity trends. Adjust for batch variability using ANOVA (p < 0.05 significance) .

Q. Table 1. Key Spectral Data for this compound

| Technique | Parameters | Observations |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, J=7.1 Hz, 3H), 4.30 (q, J=7.1 Hz, 2H), 6.80–7.10 (m, 2H, aromatic) | Confirms ethyl and ethoxy groups |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -114.2 (d, J=8.5 Hz), -116.7 (d, J=8.5 Hz) | Assigns fluorine positions |

| IR (ATR) | 1745 cm⁻¹ (C=O ester), 1230 cm⁻¹ (C-F) | Validates functional groups |

Q. Table 2. Stability Data Under Accelerated Conditions

| Condition | Purity Loss (30 days) | Major Degradant |

|---|---|---|

| -20°C (dark) | <2% | None detected |

| 25°C (light) | 15% | 3,5-difluorobenzoic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.